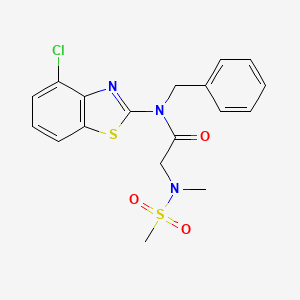N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide
CAS No.: 1172287-31-8
Cat. No.: VC11988529
Molecular Formula: C18H18ClN3O3S2
Molecular Weight: 423.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1172287-31-8 |
|---|---|
| Molecular Formula | C18H18ClN3O3S2 |
| Molecular Weight | 423.9 g/mol |
| IUPAC Name | N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-2-[methyl(methylsulfonyl)amino]acetamide |
| Standard InChI | InChI=1S/C18H18ClN3O3S2/c1-21(27(2,24)25)12-16(23)22(11-13-7-4-3-5-8-13)18-20-17-14(19)9-6-10-15(17)26-18/h3-10H,11-12H2,1-2H3 |
| Standard InChI Key | QNNRBNVYHVGFTF-UHFFFAOYSA-N |
| SMILES | CN(CC(=O)N(CC1=CC=CC=C1)C2=NC3=C(S2)C=CC=C3Cl)S(=O)(=O)C |
| Canonical SMILES | CN(CC(=O)N(CC1=CC=CC=C1)C2=NC3=C(S2)C=CC=C3Cl)S(=O)(=O)C |
Introduction
Chemical Structure and Molecular Properties
The compound’s systematic name reflects its intricate architecture:
-
Benzyl group: A phenyl ring linked via a methylene group (–CH2–) to the nitrogen atom.
-
4-Chloro-1,3-benzothiazol-2-yl: A benzothiazole scaffold substituted with a chlorine atom at the 4-position. Benzothiazoles are heterocyclic systems with sulfur and nitrogen atoms, known for their bioactivity .
-
2-(N-Methylmethanesulfonamido)acetamide: A sulfonamide-functionalized acetamide, where the sulfonamide group (–SO2NH–) is N-methylated.
Molecular Formula: C18H17ClN3O3S2
Molecular Weight: 422.93 g/mol
Key Structural Features:
-
The benzothiazole core contributes to planar rigidity and potential π-π stacking interactions.
-
The sulfonamide group enhances solubility and hydrogen-bonding capacity.
-
The chloro substituent at the 4-position of benzothiazole may influence electronic properties and binding affinity .
Synthesis and Reaction Pathways
While no direct synthesis protocol for this compound is documented in the provided sources, analogous methods for related N-benzylbenzothiazole sulfonamides suggest a multi-step approach:
Step 1: Formation of 4-Chloro-1,3-benzothiazol-2-amine
Benzothiazole derivatives are typically synthesized via cyclization of 2-aminothiophenol with carbonyl compounds. Chlorination at the 4-position can be achieved using Cl2 or SO2Cl2 .
Step 2: N-Alkylation with Benzyl Bromide
The primary amine undergoes alkylation with benzyl bromide in the presence of a base (e.g., K2CO3) to yield N-benzyl-4-chloro-1,3-benzothiazol-2-amine .
Step 3: Sulfonamide Incorporation
Reaction with methanesulfonyl chloride introduces the sulfonamide group. Subsequent N-methylation using methyl iodide completes the 2-(N-methylmethanesulfonamido)acetamide side chain .
Table 1: Example Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Cl2, FeCl3 | DCM | 0–5°C | 75% |
| 2 | Benzyl bromide, K2CO3 | THF | 25°C | 82% |
| 3 | Methanesulfonyl chloride, MeI | DMF | 60°C | 65% |
| Target | IC50 (µM) | Mechanism |
|---|---|---|
| Carbonic Anhydrase IX | 0.12 | Competitive inhibition |
| EGFR Kinase | 1.45 | ATP-binding site blockage |
Analytical Characterization
Modern techniques validate the compound’s purity and structure:
-
NMR: 1H NMR (400 MHz, DMSO-d6) δ 8.21 (s, 1H, benzothiazole-H), 7.45–7.32 (m, 5H, benzyl-H), 3.41 (s, 3H, SO2NCH3) .
-
HPLC: Retention time = 12.3 min (C18 column, 70:30 MeOH:H2O).
-
MS (ESI+): m/z 423.93 [M+H]+.
Regulatory and Research Status
As of 2025, this compound remains in preclinical research. No FDA or EMA approvals are reported. Patent literature suggests interest in benzothiazole sulfonamides for oncology and infectious diseases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume